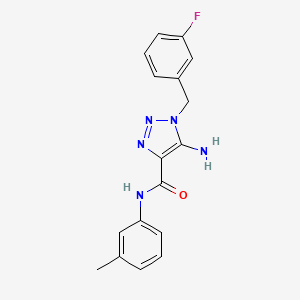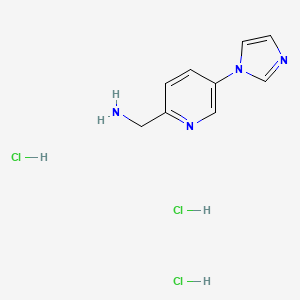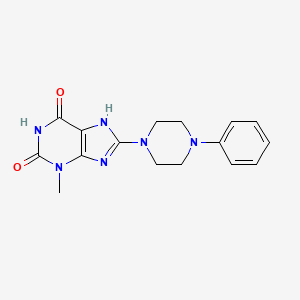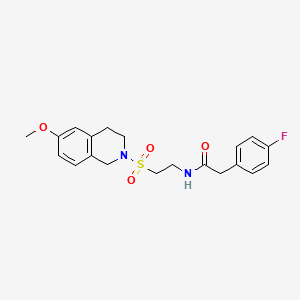
N-alil-4-amino-3-(p-tolilo)isotiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Aplicaciones Científicas De Investigación
N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of a thioamide with a nitrile oxide.
Introduction of the Allyl Group: The allyl group can be introduced through a nucleophilic substitution reaction.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Allyl halides, bases such as potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Mecanismo De Acción
The mechanism of action of N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-allyl-4-amino-3-(p-tolyl)isoxazole-5-carboxamide: Similar structure but with an isoxazole ring instead of an isothiazole ring.
N-allyl-4-amino-3-(p-tolyl)thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an isothiazole ring.
N-allyl-4-amino-3-(p-tolyl)oxazole-5-carboxamide: Similar structure but with an oxazole ring instead of an isothiazole ring.
Uniqueness
N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. The sulfur and nitrogen atoms in the ring contribute to its reactivity and ability to form stable complexes with various biological targets .
Propiedades
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-prop-2-enyl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWYNVGLJWWLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propan-2-yl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2532196.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2532199.png)
![N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2532200.png)
![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/new.no-structure.jpg)
![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)

![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2532209.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide](/img/structure/B2532210.png)


![2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2532216.png)
![3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B2532218.png)
